2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C13H10F3N•HCl and a molecular weight of 273.68 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound is a significant monomer for the synthesis of polyimide . Polyimides are high-performance polymers with excellent thermal stability, chemical resistance, and mechanical properties .
Mode of Action
The trifluoromethyl group in the compound is known to have significant electronegativity . This property can influence the compound’s interaction with its targets, potentially enhancing its binding affinity and altering the activity of the target molecules .
Biochemical Pathways
The compound’s role in the synthesis of polyimides suggests it may influence pathways related to polymer formation and stability .
Result of Action
Its role in the synthesis of polyimides suggests that it contributes to the formation of these high-performance polymers, which have excellent thermal stability, chemical resistance, and mechanical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the efficiency of its incorporation into polyimides .
Preparation Methods
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Industrial production methods may involve more scalable processes, such as the use of antimony fluoride or other fluorinating agents to introduce the trifluoromethyl group .
Chemical Reactions Analysis
2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride include:
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Known for its use in the synthesis of polyimides with high thermal stability.
Trifluoromethylbenzene: A simpler compound used as a precursor in various chemical syntheses.
Trifluoromethylphenylamine: Used in the development of pharmaceuticals and agrochemicals.
The uniqueness of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride lies in its specific structural configuration, which combines the biphenyl backbone with the trifluoromethyl group, resulting in distinct chemical and physical properties.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9;/h1-8H,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZFMYNRDFCVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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